Tert-butyl N-benzylidenealaninate
Description
Tert-butyl N-benzylidenealaninate is a synthetic organic compound featuring a tert-butyl ester group and a benzylidene imine moiety attached to an alanine backbone. It is primarily utilized in peptide synthesis and asymmetric catalysis due to its steric bulk and chiral properties. The tert-butyl group enhances stability against hydrolysis, while the benzylidene moiety facilitates selective deprotection in multi-step reactions. This analysis therefore relies on comparisons with structurally or functionally analogous tert-butyl-containing compounds, as detailed below.
Properties
CAS No. |
78688-64-9 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(benzylideneamino)propanoate |
InChI |
InChI=1S/C14H19NO2/c1-11(13(16)17-14(2,3)4)15-10-12-8-6-5-7-9-12/h5-11H,1-4H3/t11-/m0/s1 |
InChI Key |
AMONUZJWIRBZBA-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)N=CC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
- tert-Butyl Alcohol (2-methyl-2-propanol)
- tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)
- Benzylidene-protected amino acid derivatives (e.g., benzylidene alanine esters).
Table 1: Comparative Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Use |
|---|---|---|---|---|
| Tert-butyl N-benzylidenealaninate | C₁₄H₁₉NO₃ | 249.3 g/mol | tert-butyl ester, benzylidene imine | Peptide synthesis, chiral catalysis |
| tert-Butyl Alcohol | C₄H₁₀O | 74.12 g/mol | Tertiary alcohol | Solvent, gasoline additive |
| tert-Butyl pyrrolidine carboxylate* | C₁₇H₂₅NO₄ | 307.4 g/mol | tert-butyl ester, pyrrolidine | Pharmaceutical research |
Reactivity and Stability
- This compound : The tert-butyl group confers resistance to nucleophilic attack and hydrolysis, while the benzylidene imine is acid-labile, enabling selective deprotection under mild acidic conditions.
- tert-Butyl Alcohol : Highly flammable (NFPA flammability rating: 3) with moderate health hazards (OSHA PEL: 100 ppm). Reacts with oxidizing agents, posing explosion risks .
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